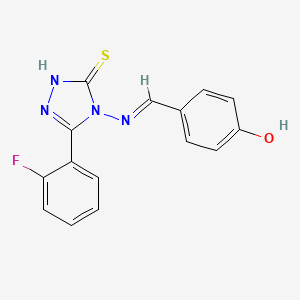

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Description

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a fluorophenyl group, a mercapto group, and a triazole ring, which contribute to its unique chemical properties and reactivity.

Properties

CAS No. |

577765-34-5 |

|---|---|

Molecular Formula |

C15H11FN4OS |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H11FN4OS/c16-13-4-2-1-3-12(13)14-18-19-15(22)20(14)17-9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b17-9+ |

InChI Key |

UKORCCOZHSIUAD-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O)F |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of 2-fluorobenzaldehyde with 4-aminophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The imino group can be reduced to form amines.

Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of amines.

Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

Pharmaceuticals: It exhibits antifungal and potential anticancer properties, making it a candidate for drug development.

Chemistry: Used as a reagent in various organic synthesis reactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. In Alzheimer’s disease research, it inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is crucial for cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to its combination of a fluorophenyl group, a mercapto group, and a triazole ring. This combination imparts distinct chemical properties and reactivity, making it versatile for various applications in pharmaceuticals, chemistry, and industry .

Biological Activity

The compound 4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol , often referred to as a Schiff base derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, including antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 314.3 g/mol . Its structure features a triazole ring, a phenolic group, and a fluorophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 575466-64-7 |

| Molecular Formula | C15H11FN4OS |

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | 3-(2-fluorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Reaction of hydrazine derivatives with suitable nitriles.

- Introduction of the Fluorophenyl Group : Nucleophilic substitution involving fluorobenzene.

- Condensation Reaction : Final condensation with a phenolic aldehyde to form the Schiff base.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a new antibiotic candidate. The mechanism involves disruption of microbial metabolic pathways by inhibiting key enzymes through metal ion chelation and enzyme binding.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound possesses notable anticancer activity. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 12.3 |

| A549 (Lung) | 18.7 |

These results indicate that the compound may serve as a lead in cancer drug development.

Case Studies

A recent study focused on the acute toxicity of the compound using both computational predictions and in vivo experiments on rats. The findings highlighted that while the compound shows promise as an antifungal agent, further toxicity studies are necessary to establish safe dosing parameters for potential therapeutic use .

The biological activity of this compound can be attributed to its ability to:

- Bind to metal ions and enzymes.

- Form stable complexes that inhibit enzyme activity.

- Disrupt metabolic pathways in microorganisms and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.